Physiochemical characteristics of 2-bromo-6-chlorobenzofuran-3(2H)-one
Physiochemical characteristics of 2-bromo-6-chlorobenzofuran-3(2H)-one
Technical Whitepaper: Physiochemical Profiling & Synthetic Utility of 2-Bromo-6-chlorobenzofuran-3(2H)-one
Executive Summary
2-Bromo-6-chlorobenzofuran-3(2H)-one (CAS: 857062-41-0) represents a specialized class of halogenated coumaranones, serving as a high-value electrophilic scaffold in organic synthesis. Distinguished by its dual-halogen activation—combining an aryl chloride for potential cross-coupling and a highly reactive
Molecular Architecture & Electronic Properties
The reactivity of 2-bromo-6-chlorobenzofuran-3(2H)-one is dictated by the synergistic electronic effects of its substituents.
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Core Scaffold: The benzofuran-3(2H)-one (coumaranone) core features a strained lactone-like system fused to a benzene ring.
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-Carbon Reactivity (C2): The C2 position is flanked by an oxygen atom and a carbonyl group, making the C-H bonds acidic. The introduction of bromine at this position creates a potent electrophilic center susceptible to
displacement. -
6-Chloro Substituent: Located meta to the ring oxygen and para to the carbonyl, the chlorine atom exerts a subtle inductive withdrawing effect (-I), slightly increasing the acidity of the C2 proton and the electrophilicity of the carbonyl carbon compared to the non-chlorinated analog.
Physiochemical Specifications
The following data aggregates experimental values and high-confidence predictive models for the specific 2-bromo-6-chloro derivative.
| Property | Specification | Notes |
| IUPAC Name | 2-bromo-6-chloro-1-benzofuran-3-one | |
| CAS Number | 857062-41-0 | |
| Molecular Formula | ||
| Molecular Weight | 247.47 g/mol | |
| Appearance | Pale yellow to tan crystalline solid | Typical of |
| Melting Point | 105°C – 110°C (Predicted) | Analogous to 2-bromo-benzofuran-3-one (mp ~102°C). |
| Solubility | DCM, THF, Ethyl Acetate, Toluene | Hydrolyzes in water/alcohols. |
| LogP (Predicted) | 2.6 – 2.9 | Moderate lipophilicity. |
| H-Bond Donors/Acceptors | 0 / 2 |
Synthetic Pathways & Stability
Synthesis Protocol: The most reliable synthetic route involves the direct bromination of the parent ketone, 6-chlorobenzofuran-3(2H)-one.
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Precursor: 6-chlorobenzofuran-3(2H)-one is dissolved in dry
or . -
Bromination: 1.05 equivalents of
or Phenyltrimethylammonium tribromide (PTAB) are added dropwise at 0°C. -
Isolation: The product precipitates or is isolated via concentration. Acid scavengers (e.g.,
) are generally avoided during bromination to prevent premature elimination or condensation.
Stability & Degradation:
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Hydrolytic Instability: The C2-Br bond is labile. Exposure to moisture leads to hydrolysis, forming the
-hydroxy ketone (6-chloro-2-hydroxybenzofuran-3(2H)-one) and HBr. -
Photolability: Like many
-halo ketones, this compound is sensitive to UV light, which can induce radical debromination or dimerization. -
Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8°C, protected from light.
Visualizing the Synthesis Workflow:
Figure 1: Step-wise synthetic pathway from commodity phenols to the target scaffold.
Reactivity Profile & Applications
The versatility of 2-bromo-6-chlorobenzofuran-3(2H)-one stems from its ability to act as a bis-electrophile.
A. Nucleophilic Substitution ( )
The primary mode of reactivity is the displacement of the bromine atom by nucleophiles (amines, thiols, azides).
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Mechanism: Direct attack at C2.
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Application: Synthesis of 2-amino or 2-thio-benzofuran-3-ones, which are precursors to bioactive sulfonamides.
B. Aurone Formation (Aldol-Type Condensation)
Reacting with aromatic aldehydes under basic conditions yields Aurones ((Z)-2-benzylidenebenzofuran-3(2H)-ones).
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Mechanism: The base generates an enolate at C2 (after debromination or via the Darzens pathway depending on conditions), which attacks the aldehyde.
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Note: The 6-chloro group remains intact, providing a handle for further derivatization (e.g., Suzuki coupling).
C. Heterocycle Construction (Feist-Benary Analogues)
Reaction with thioamides or amidines yields fused tricyclic systems such as benzofuro[3,2-d]thiazoles.
Reactivity Network Diagram:
Figure 2: Divergent reactivity modes leading to distinct heterocyclic classes.
Handling & Safety Protocols
Hazard Classification:
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Lachrymator: Highly likely to cause severe eye irritation and tearing. Handle only in a fume hood.
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Skin Corrosive:
-bromo ketones are potent alkylating agents. Direct contact can cause chemical burns and sensitization.
Operational Safety:
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PPE: Double nitrile gloves, chemical splash goggles, and lab coat.
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Quenching Spills: Treat spills with dilute aqueous sodium thiosulfate or sodium bisulfite to neutralize the alkylating potential before disposal.
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Waste: Segregate into halogenated organic waste streams.
References
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Accela ChemBio. (n.d.).[1] Product Information: 2-Bromo-6-chlorobenzofuran-3(2H)-one (SY267803).[1] Retrieved from [Link]
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PubChem. (2025).[2][3] Benzofuran-3(2H)-one Structure & Properties. National Library of Medicine. Retrieved from [Link]
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Lofthouse, G. et al. (1979).[4] Synthesis and Chemiluminescence of 2-Coumaranones. Journal of the Chemical Society.[5] (Contextual grounding for coumaranone reactivity).
